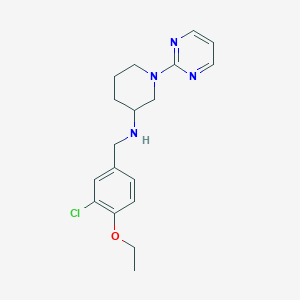![molecular formula C22H31NO3S B6047918 2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ETP-46464 and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action for ETP-46464 involves its ability to bind to the MDM2 protein and inhibit its activity. This, in turn, leads to the stabilization and activation of the p53 protein, which plays a crucial role in the regulation of cell growth and division. By restoring the function of p53, ETP-46464 may help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been found to have various biochemical and physiological effects, including the inhibition of MDM2 activity, the stabilization and activation of p53, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using ETP-46464 in lab experiments is its specificity for the MDM2 protein, which may help to reduce off-target effects. However, one limitation is that this compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for research on ETP-46464, including:
1. Further investigation of its potential applications in cancer research, including its efficacy in different cancer types and its potential use in combination with other cancer treatments.
2. Studies on its mechanisms of action, including its effects on other proteins and pathways involved in cancer development and progression.
3. Development of new synthetic methods for ETP-46464 that may improve its yield and purity.
4. Investigation of its potential applications in other areas of research, such as inflammation and oxidative stress.
In conclusion, ETP-46464 is a promising compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. Further research is needed to determine its efficacy in different cancer types and to explore its mechanisms of action and potential applications in other areas of research.
Synthesis Methods
The synthesis method for ETP-46464 involves several steps, including the reaction of 2-methoxyaniline with cyclohexanone in the presence of a catalyst. The resulting product is then reacted with butyryl chloride and ethylthiol to form the final compound.
Scientific Research Applications
ETP-46464 has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, ETP-46464 may help to restore the function of p53 and prevent the growth and spread of cancer cells.
properties
IUPAC Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3S/c1-5-9-19(24)22-18(23-17-10-7-8-11-21(17)26-4)13-16(14-20(22)25)12-15(3)27-6-2/h7-8,10-11,15-16,24H,5-6,9,12-14H2,1-4H3/b22-19+,23-18? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWQSRMFLKMWTP-WJDXPILSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B6047850.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)

acetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)
![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)

![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)
